Cas no 2097872-04-1 (2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one)

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound featuring a cinnolinone core linked to a chloropyrimidine-substituted piperidine moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors or other biologically active molecules. The presence of the chloropyrimidine group enhances reactivity for further functionalization, while the piperidine ring contributes to conformational flexibility and binding affinity. The cinnolinone core offers a rigid framework, which may improve selectivity in target interactions. This compound is suitable for research applications in drug discovery, particularly in the development of small-molecule therapeutics targeting enzymatic pathways. Its synthetic versatility makes it a valuable building block for structure-activity relationship studies.
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one structure
2097872-04-1 structure
Product name:2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS No:2097872-04-1
MF:C18H22ClN5O
MW:359.853182315826
CID:5462192

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
    • 2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
    • 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
    • Inchi: 1S/C18H22ClN5O/c19-15-10-20-18(21-11-15)23-7-5-13(6-8-23)12-24-17(25)9-14-3-1-2-4-16(14)22-24/h9-11,13H,1-8,12H2
    • InChI Key: BIOGBXPNRWJDKY-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1)N1CCC(CN2C(C=C3CCCCC3=N2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 562
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61.7

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6594-0649-3mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
3mg
$94.5 2023-09-07
Life Chemicals
F6594-0649-75mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
75mg
$312.0 2023-09-07
Life Chemicals
F6594-0649-25mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
25mg
$163.5 2023-09-07
Life Chemicals
F6594-0649-5μmol
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
5μmol
$94.5 2023-09-07
Life Chemicals
F6594-0649-4mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
4mg
$99.0 2023-09-07
Life Chemicals
F6594-0649-15mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
15mg
$133.5 2023-09-07
Life Chemicals
F6594-0649-5mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
5mg
$103.5 2023-09-07
Life Chemicals
F6594-0649-10μmol
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
10μmol
$103.5 2023-09-07
Life Chemicals
F6594-0649-100mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
100mg
$372.0 2023-09-07
Life Chemicals
F6594-0649-40mg
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
2097872-04-1
40mg
$210.0 2023-09-07

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Related Literature

Additional information on 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one: A Comprehensive Overview

The compound with CAS No 2097872-04-1, known as 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hexahydrocinnolins, which are derivatives of cinnoline with a six-membered ring fused to a five-membered ring. The presence of a piperidine ring and a chloropyrimidine moiety further enhances its structural complexity and potential biological activity.

Recent studies have highlighted the biological activity of this compound in various cellular models. Researchers have demonstrated that CAS No 2097872-04-1 exhibits potent inhibitory effects on specific kinases involved in cellular signaling pathways. These findings suggest its potential as a lead compound for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders. The chloropyrimidine moiety is particularly significant as it contributes to the molecule's ability to interact with protein targets through hydrogen bonding and π-interactions.

The synthesis of hexahydrocinnolinone derivatives like CAS No 2097872-04-1 typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Recent advancements in asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its potential application in chiral drug discovery. The piperidine ring plays a pivotal role in stabilizing the molecule's conformation and enhancing its pharmacokinetic properties.

In terms of pharmacological applications, this compound has shown promise in preclinical studies as an inhibitor of key enzymes involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a compelling candidate for further investigation in models of Alzheimer's disease and Parkinson's disease. Additionally, the hexahydrocinnolinone core has been implicated in modulating oxidative stress pathways, further underscoring its therapeutic potential.

From an analytical standpoint, the characterization of CAS No 2097872-04-1 has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its molecular structure and purity, which are essential for ensuring reproducibility in biological assays. The longevity of this compound under various storage conditions has also been evaluated to optimize its stability for large-scale production.

Looking ahead, the development of analogs based on CAS No 2097872-04-1 holds significant promise for expanding its therapeutic applications. By modifying the substituents on the chloropyrimidine ring or altering the piperidine side chain, researchers can potentially enhance its selectivity and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.

In conclusion, CAS No 2097872-04-1 represents a cutting-edge advancement in medicinal chemistry with multifaceted applications across diverse therapeutic areas. Its unique structural features and promising biological profile make it a focal point for ongoing research and development efforts.

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